L-Cysteine-d2: An In-depth Technical Guide for Researchers
L-Cysteine-d2: An In-depth Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of L-Cysteine-d2, a deuterated stable isotope of the amino acid L-cysteine. It details its chemical properties, synthesis, and key applications in research, with a focus on its utility in quantitative proteomics and metabolic flux analysis. This document is intended to serve as a technical resource, offering detailed experimental protocols and visual representations of relevant biological and experimental workflows.
Core Chemical Properties of L-Cysteine-d2
L-Cysteine-d2 is a valuable tool in mass spectrometry- and NMR-based research due to its distinct mass shift compared to its naturally occurring counterpart. This property allows for its use as an internal standard for accurate quantification and as a tracer to follow the metabolic fate of cysteine in biological systems.
| Property | Value | Source(s) |
| Chemical Name | L-Cysteine-3,3-d2 | [] |
| Synonyms | L-Cysteine-d2, Deuterated L-Cysteine | |
| Molecular Formula | C₃H₅D₂NO₂S | [] |
| Molecular Weight | 123.17 g/mol | [] |
| CAS Number | 130633-02-2 | |
| Isotopic Purity | Typically ≥98% | |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water |
Synthesis of L-Cysteine-d2
The synthesis of L-Cysteine-d2 can be achieved through both chemical and enzymatic methods. While specific protocols for L-Cysteine-d2 are not always readily available, general methods for the deuteration of amino acids and the synthesis of L-cysteine can be adapted.
Enzymatic Synthesis: A common method involves the use of enzymes like O-acetylserine sulfhydrylase or tryptophan synthase.[2][3] For the production of L-Cysteine-d2, deuterated precursors would be utilized in these enzymatic reactions. For instance, L-serine can be used as a starting material, and deuterium (B1214612) can be introduced at the β-position.
Chemical Synthesis: Chemical synthesis routes often involve multi-step processes. One approach is the conversion of L-serine derivatives. Another strategy involves the opening of an aziridine (B145994) ring with a thiol nucleophile.[4] For the synthesis of L-Cysteine-d2, deuterated reagents would be incorporated at the appropriate steps to yield the desired labeled product.
Experimental Protocols
L-Cysteine-d2 is primarily employed in quantitative proteomics and metabolic flux analysis, utilizing mass spectrometry and NMR spectroscopy.
Quantitative Proteomics using Isotope Dilution Mass Spectrometry
This protocol outlines the use of L-Cysteine-d2 as an internal standard for the accurate quantification of cysteine in biological samples.[5]
Materials:
-
L-Cysteine standard
-
L-Cysteine-d2 (internal standard)
-
Biological sample (e.g., plasma, cell lysate)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
N-ethylmaleimide (NEM) or Iodoacetamide (IAA) for derivatization
-
Ultrapure water
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare stock solutions of L-cysteine and L-Cysteine-d2 (e.g., 1 mg/mL) in ultrapure water.
-
Prepare a series of working standard solutions of L-cysteine by serial dilution.
-
Prepare a working solution of the L-Cysteine-d2 internal standard at a known concentration.
-
-
Sample Preparation:
-
To an aliquot of the biological sample, add a known amount of the L-Cysteine-d2 internal standard.
-
Add a derivatizing agent such as NEM or IAA to cap the thiol groups and prevent disulfide bond formation.
-
Precipitate proteins by adding ice-cold methanol.
-
Centrifuge to pellet the precipitated protein and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both native L-cysteine and L-Cysteine-d2.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the L-cysteine standard to the L-Cysteine-d2 internal standard against the concentration of the L-cysteine standard.
-
Determine the concentration of cysteine in the biological sample by interpolating its peak area ratio from the calibration curve.
-
Metabolic Flux Analysis using Stable Isotope Tracing
This protocol describes a general workflow for using L-Cysteine-d2 to trace its metabolic fate and determine fluxes through relevant pathways.[6][7][8]
Materials:
-
Cell culture medium deficient in cysteine
-
L-Cysteine-d2
-
Cultured cells of interest
-
Reagents for metabolite extraction (e.g., methanol, chloroform, water)
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in a cysteine-free medium supplemented with a known concentration of L-Cysteine-d2.
-
Allow the cells to grow for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites is stable.
-
-
Metabolite Extraction:
-
Harvest the cells and rapidly quench their metabolism (e.g., by using liquid nitrogen).
-
Extract intracellular metabolites using a suitable solvent system (e.g., a mixture of methanol, chloroform, and water).
-
-
Mass Spectrometry Analysis:
-
Analyze the metabolite extracts using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the mass isotopologue distributions of cysteine-containing metabolites.
-
-
Metabolic Flux Analysis:
-
Use the measured mass isotopologue distributions and a metabolic network model to calculate the fluxes through the metabolic pathways involving cysteine.
-
NMR Sample Preparation for Labeled Proteins
This protocol provides general guidelines for preparing protein samples labeled with stable isotopes like L-Cysteine-d2 for NMR analysis.[3][9][10][11][12][13][14][15][16][17]
Materials:
-
Isotopically labeled protein (containing L-Cysteine-d2)
-
Deuterated NMR buffer (e.g., phosphate (B84403) buffer in D₂O)
-
NMR tube
Procedure:
-
Protein Expression and Purification:
-
Express the protein of interest in a suitable expression system (e.g., E. coli) using a minimal medium supplemented with L-Cysteine-d2 and other necessary nutrients.
-
Purify the labeled protein to homogeneity using standard chromatography techniques.
-
-
Sample Preparation:
-
Exchange the buffer of the purified protein with the desired deuterated NMR buffer.
-
Concentrate the protein to the desired concentration for NMR analysis (typically 0.1-1 mM).
-
Transfer the protein sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire NMR spectra using appropriate experiments to study the structure, dynamics, or interactions of the labeled protein. The presence of deuterium can simplify proton NMR spectra and provide specific structural information.
-
Visualizing Workflows and Pathways
Graphviz diagrams are provided to illustrate key experimental workflows and biological pathways relevant to the application of L-Cysteine-d2.
Caption: Workflow for quantitative analysis of cysteine using L-Cysteine-d2.
Caption: Experimental workflow for metabolic flux analysis using L-Cysteine-d2.
Caption: Metabolic pathway of L-cysteine and its role in glutathione synthesis.[18][19][20][21][22]
References
- 2. What is the mechanism of L-Cysteine? [synapse.patsnap.com]
- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Metabolic Flux Analysis and In Vivo Isotope Tracing - Creative Proteomics [creative-proteomics.com]
- 7. agilent.com [agilent.com]
- 8. Metabolic Flux â Cambridge Isotope Laboratories, Inc. [isotope.com]
- 9. sites.bu.edu [sites.bu.edu]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. ocw.mit.edu [ocw.mit.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. nmr-bio.com [nmr-bio.com]
- 15. Specific isotopic labelling and reverse labelling for protein NMR spectroscopy: using metabolic precursors in sample preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. users.cs.duke.edu [users.cs.duke.edu]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] L-Cysteine metabolism and its nutritional implications. | Semantic Scholar [semanticscholar.org]
- 19. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Cysteine - Wikipedia [en.wikipedia.org]
- 22. Challenges and Advances in the Bioproduction of L-Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
